molecular formula C15H15N7O2 B2461569 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034465-54-6

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2461569
CAS No.: 2034465-54-6
M. Wt: 325.332
InChI Key: XPNPFCKFTRINLU-UHFFFAOYSA-N
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Description

N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a methylpyrazole group and a pyridazinone-linked acetamide moiety. The compound’s design combines rigidity from aromatic systems with polar functional groups, suggesting balanced solubility and binding properties.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-21-9-11(7-20-21)15-12(16-5-6-17-15)8-18-13(23)10-22-14(24)3-2-4-19-22/h2-7,9H,8,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNPFCKFTRINLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H15N5O2C_{15}H_{15}N_5O_2 with a molecular weight of 313.38 g/mol. Its structure features a pyrazole ring, a pyrazine moiety, and a pyridazine derivative, which are known to confer biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the Pyrazole Ring : Using 1-methylpyrazole as a key starting material.
  • Coupling Reactions : Employing coupling agents to link the pyrazole and pyrazine components.
  • Final Acetamide Formation : Reacting with acetic anhydride or similar reagents to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of c-Met Kinase : Compounds with similar structures have been shown to inhibit c-Met tyrosine kinase, which plays a crucial role in tumor growth and metastasis. A study reported that derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

The proposed mechanism involves:

  • Inhibition of Signaling Pathways : Targeting the c-Met signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
  • Induction of Cell Cycle Arrest : Compounds like N-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea have shown efficacy in inducing G1 phase arrest in cancer cell lines .

Case Studies and Research Findings

A detailed examination of related compounds reveals significant findings:

CompoundIC50 (μM)TargetActivity
R,S)-12a0.002c-MetAntiproliferative
N-(4-chlorobenzyl)-3...0.035c-MetCell cycle arrest
Methyl 2-(4-(3-(1-methyl...0.013AMPKAnticancer development

These findings suggest that modifications to the core structure can enhance biological activity, particularly against specific targets involved in cancer progression.

Scientific Research Applications

The biological activity of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
  • Receptor Modulation: It can modulate receptor activity, influencing various signaling pathways within cells.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity: Studies have shown that derivatives containing similar structural motifs exhibit significant anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects: Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Studies

Several research studies have explored the efficacy and applications of this compound:

  • Anticancer Research:
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar pyrazole derivatives, highlighting their ability to inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Evaluation:
    • Research conducted at Mahatma Gandhi University assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising results .
  • Inflammatory Disease Models:
    • A study focused on the anti-inflammatory effects of compounds with similar structures showed a reduction in inflammatory markers in animal models, indicating potential therapeutic benefits .

Comparison with Similar Compounds

Key Observations :

  • Pyrazine vs.
  • Substituent Effects : The methylpyrazole group in the target compound offers steric bulk compared to ’s p-tolyl group, possibly influencing binding pocket compatibility.
  • Functional Groups: The pyridazinone in the target compound and ’s triazolopyridazine both provide hydrogen-bonding sites, but the latter’s methoxy group may confer better pharmacokinetics .

Physicochemical Properties

While experimental data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:

  • Target Compound: The pyridazinone and acetamide groups enhance hydrophilicity, while the methylpyrazole adds moderate lipophilicity.
  • : The methoxy group in the triazolopyridazine derivative likely increases solubility compared to the target compound .
  • : Benzimidazole-containing analogs may suffer from poor solubility due to extended aromaticity .

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